1,1,1-Trifluoropropane-2-sulfonamide is an organosulfur compound with the molecular formula . It features a sulfonamide group attached to a trifluoropropane backbone, which imparts unique chemical properties. This compound is under investigation for various applications in chemistry and biology, particularly for its potential as an enzyme inhibitor and as a pharmaceutical intermediate in drug development. Additionally, it is utilized in the production of specialty chemicals and materials with distinct properties .
1,1,1-Trifluoropropane-2-sulfonamide belongs to the class of sulfonamides, which are characterized by the presence of the sulfonamide functional group (). Its unique trifluoropropane structure differentiates it from other sulfonamides, making it a subject of interest in synthetic and medicinal chemistry.
The synthesis of 1,1,1-trifluoropropane-2-sulfonamide can be achieved through several methods. A common approach involves the reaction of trifluoropropane with sulfonamide precursors under controlled conditions. This reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the formation of the sulfonamide bond.
In industrial settings, the production often employs large-scale chemical reactors where reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, followed by purification techniques such as distillation or crystallization.
The molecular structure of 1,1,1-trifluoropropane-2-sulfonamide consists of a trifluoropropane moiety linked to a sulfonamide group. The presence of three fluorine atoms on the propane chain significantly influences its chemical behavior and stability.
1,1,1-Trifluoropropane-2-sulfonamide can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
Major products formed from these reactions include sulfonic acids, amines, and various substituted trifluoropropane derivatives.
The mechanism of action for 1,1,1-trifluoropropane-2-sulfonamide primarily relates to its potential role as an enzyme inhibitor. The sulfonamide group is known for its ability to mimic substrates in enzymatic reactions, thereby interfering with enzyme activity. Studies indicate that compounds with similar structures can inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis .
1,1,1-Trifluoropropane-2-sulfonamide has several significant applications:
The therapeutic application of sulfonamides represents a landmark achievement in antimicrobial chemotherapy. Sulfanilamide, synthesized in 1906 and clinically implemented in the 1930s, established the foundational structure from which thousands of derivatives have been developed. Early synthesis methods involved multistep processes beginning with benzene nitration, reduction to aniline, acetylation, chlorosulfonation, amination, and hydrolysis to yield the core 4-aminobenzenesulfonamide structure. This scaffold underwent strategic modifications to enhance antibacterial efficacy and broaden spectrum activity, leading to second-generation agents like sulfadiazine (pyrimidine-substituted) and sulfamethazine (dimethylpyrimidine-substituted). These derivatives became essential treatments for gastrointestinal/respiratory infections in veterinary medicine and toxoplasmosis in humans when combined with pyrimethamine [3].
Table 1: Key Milestones in Sulfonamide Therapeutic Development
Time Period | Development | Representative Agents | Therapeutic Application |
---|---|---|---|
1906 | Initial Synthesis | Sulfanilamide | Proof-of-concept antimicrobial |
1930s | Clinical Implementation | Prontosil (prodrug) | Systemic antibacterial |
1940s-1950s | Heterocyclic Modifications | Sulfadiazine, Sulfamethazine | Broad-spectrum antibacterials |
1960s-Present | Non-Antibacterial Applications | Acetazolamide, Celecoxib | Diuretics, Anticonvulsants, COX-2 Inhibition |
A critical classification emerged distinguishing antibacterial sulfonamides (containing the allergy-associated aromatic amine at N4) from non-antibacterial sulfonamides (lacking this moiety). This distinction resolved cross-reactivity concerns and expanded therapeutic applications to include diuretics (furosemide), carbonic anhydrase inhibitors (acetazolamide), anticonvulsants (zonisamide), and COX-2 inhibitors (celecoxib). The structural diversification of sulfonamides illustrates medicinal chemistry's iterative approach—beginning with natural product inspiration, progressing through systematic chemical modification, and culminating in target-specific optimization [3].
The strategic incorporation of trifluoromethyl (-CF₃) groups has transformed modern pharmacophore design, addressing multiple optimization challenges simultaneously. This compact, highly electronegative substituent exerts profound influences on molecular behavior through three primary mechanisms: (1) Lipophilicity Enhancement - The fluorine atoms create a hydrophobic "shield" that improves membrane permeability without significantly increasing metabolic vulnerability; (2) Metabolic Stabilization - The strong C-F bonds (approximately 116 kcal/mol) resist oxidative and hydrolytic degradation, particularly at metabolic soft spots like benzylic positions; (3) Electrostatic Modulation - The group's strong inductive effect alters pKa values, hydrogen-bonding capacity, and dipole moments, fine-tuning target interactions [4] [7].
The therapeutic impact of trifluoromethylation is exemplified in multiple drug classes:
Table 2: Impact of Trifluoromethyl Groups on Drug Properties
Drug Class | Without CF₃ | With CF₃ Modification | Key Improvement |
---|---|---|---|
TRPV1 Antagonists | IC₅₀ > 100 nM | IC₅₀ 8-12 nM | 10-fold binding affinity increase |
Kinase Inhibitors | Clᵢ > 20 mL/min/g | Clᵢ < 5 mL/min/g | Metabolic stability enhancement |
Hypoglycemic Agents | Moderate glucose uptake | Significant uptake elevation | Improved pharmacodynamic activity |
1,1,1-Trifluoropropane-2-sulfonamide (C₃H₆F₃NO₂S) represents a strategically designed hybrid molecule incorporating both established sulfonamide pharmacology and contemporary trifluoromethyl optimization principles. Its structure features a chiral center at the propan-2-yl carbon adjacent to the sulfonamide group, creating opportunities for stereoselective target interactions. The molecular formula (confirmed by PubChem CID 71758664) combines three fluorine atoms with the sulfonamide pharmacophore, yielding a compact scaffold with molecular weight 177.15 g/mol and hydrogen-bonding capacity critical for target engagement .
This compound's significance lies in its potential to overcome historical limitations of sulfonamide-based drugs:
Table 3: Comparative Analysis of Sulfonamide Derivatives
Compound | Structure | Key Pharmacological Feature | Therapeutic Potential |
---|---|---|---|
1,1,1-Trifluoropropane-2-sulfonamide | Aliphatic chiral sulfonamide | Metabolic stability + target versatility | Kinase inhibition, Antimicrobial |
Sulfamethazine | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Antibacterial spectrum | Veterinary infections |
N-trifluoromethanesulfonyl biguanide | Biguanide with -SO₂CF₃ | Platelet aggregation inhibition | Antithrombotic therapy |
Sulfonamide-based metformin derivative (3) | Propyl chain derivative | Enhanced glucose uptake + anticoagulant | Bidirectional diabetes therapy |
Synthetic accessibility enhances this compound's drug discovery value. Modern trifluoromethylation methods—including Umemoto reagents (S-(trifluoromethyl)dibenzothiophenium salts), trifluoromethyl copper complexes, and Langlois reagent (CF₃SO₂Na)—provide efficient routes to its preparation. Furthermore, its structural similarity to intermediates in BTK inhibitor synthesis (e.g., N-{(6-trifluoromethyl-pyridin-3-yl)methyl} derivatives) suggests potential as a building block for kinase-targeted therapeutics [5] [7]. As medicinal chemistry increasingly focuses on molecular efficiency, this compact hybrid scaffold offers balanced properties (cLogP ~1.2, polar surface area ~68 Ų) favorable for oral bioavailability while retaining sufficient chemical space for further optimization through structure-activity relationship studies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: